molecular formula C13H17NO3 B1612303 Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 771431-06-2

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1612303
CAS RN: 771431-06-2
M. Wt: 235.28 g/mol
InChI Key: SYPVNCVANKJJSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MATN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) pathway, which are both involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to have a neuroprotective effect in a rat model of Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One potential direction is the development of novel anti-inflammatory and anti-cancer drugs based on the structure of Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Another direction is the synthesis of new nanomaterials using Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a precursor. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties. In organic synthesis, Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used as a building block for the synthesis of various biologically active compounds. In material science, Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used as a precursor for the synthesis of carbon nanotubes and other nanomaterials.

properties

IUPAC Name

methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPVNCVANKJJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607321
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS RN

771431-06-2
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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